REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]([C:10]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]([CH3:21])[CH3:20])[C:11]=1[C:12](O)=[O:13])([CH3:9])[CH3:8].O.Cl>O1CCCC1.C(OCC)C>[CH:19]([C:15]1[CH:16]=[CH:17][CH:18]=[C:10]([CH:7]([CH3:9])[CH3:8])[C:11]=1[CH2:12][OH:13])([CH3:21])[CH3:20] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=O)O)C(=CC=C1)C(C)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
shaken with ethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated saline, dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(CO)C(=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |